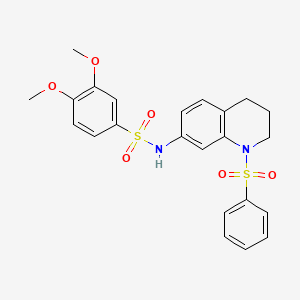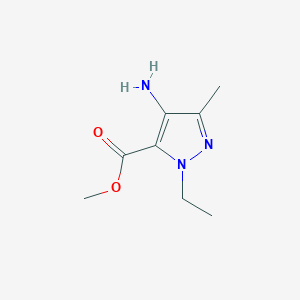
methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (MEP) is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. MEP is a pyrazole derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate derivatives, such as those in the pyranpyrazole family, have been studied for their potential as corrosion inhibitors. For example, these derivatives have demonstrated significant effectiveness in protecting mild steel in industrial pickling processes. Their corrosion inhibition properties were explored using various methods, including gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy. These studies also involved examining the surface morphology of mild steel using techniques like scanning electron microscopy and atomic force microscopy. One derivative, in particular, exhibited a high efficiency of 98.8% at a concentration of 100 mg/L. These inhibitors have been found to follow the Langmuir adsorption isotherm, and their interactions with metal surfaces were further explored using density functional theory and molecular dynamic simulations, underscoring a robust theoretical and experimental agreement in their function as corrosion inhibitors (Dohare, Ansari, Quraishi, & Obot, 2017).
Crystal Structure Analysis
The crystal structures of certain derivatives of this compound have been determined using X-ray diffraction methods. These studies provide valuable insights into the molecular arrangement and spatial configuration of these compounds, which is crucial for understanding their chemical properties and potential applications. For instance, the crystal structure analysis of Ethyl 5-Amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate revealed its monoclinic space group and various physical parameters like cell dimensions, volume, and density. Such detailed structural information is essential for the development of these compounds in various scientific applications, including pharmaceuticals and materials science (Minga, 2005).
Antimicrobial and Anticancer Agents
Some derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents. These compounds have been synthesized and characterized, with studies examining their efficacy against various microorganisms and cancer cell lines. For example, certain novel pyrazole derivatives have shown promising results as potential antimicrobial and anticancer agents, demonstrating significant activity in in vitro studies. The synthesis of these compounds involves various chemical reactions and characterizations using techniques like IR, NMR, mass spectrometry, and elemental analysis. The biological activities of these compounds highlight their potential in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety and Hazards
“Methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . The compound is also labeled with the GHS pictogram GHS06 (skull and crossbones), and the signal word "Danger" .
Direcciones Futuras
The future directions for the study and application of “methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate” and related compounds could involve further exploration of their synthesis methods, reactivity, and potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, more research could be conducted to understand the tautomeric and conformational preferences of pyrazoles, which could impact their reactivity and biological activities .
Mecanismo De Acción
Target of Action
The primary targets of methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate are currently unknown . This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
Pyrazole derivatives have been known to exhibit various biological activities, which could be attributed to their interaction with different targets .
Result of Action
Some pyrazole derivatives have shown antileishmanial and antimalarial activities , suggesting that this compound might also have potential therapeutic effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the type of solvent can strongly affect the intermolecular interactions of pyrazole molecules . More polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Propiedades
IUPAC Name |
methyl 4-amino-2-ethyl-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-11-7(8(12)13-3)6(9)5(2)10-11/h4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKACTNNLKYBGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

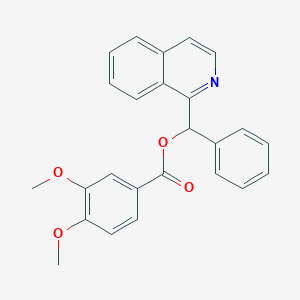
![N-[(6-Ethoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3006488.png)
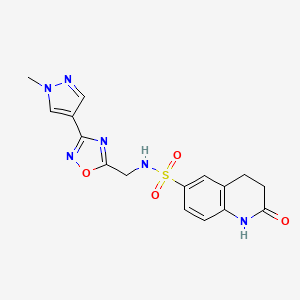

![2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B3006493.png)

![(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3006498.png)

![N-{5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3006500.png)

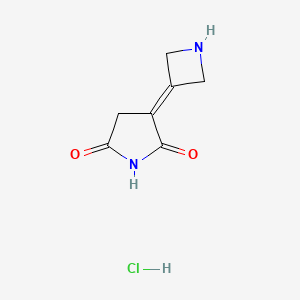
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B3006505.png)
